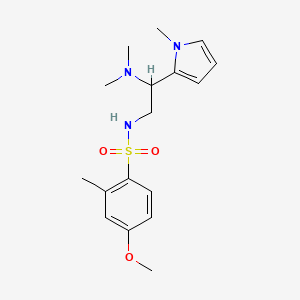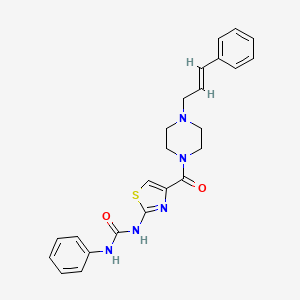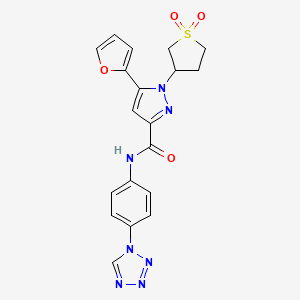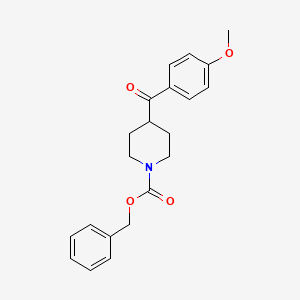
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide, also known as ACPCBS, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed efficient synthesis routes and explored the structural characteristics of N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide and its derivatives. For example, Kobkeatthawin et al. (2017) described a highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, emphasizing its crystal structure, which was elucidated using various spectroscopic methods and single crystal X-ray analysis (Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H., 2017). The molecule exhibits a V-shape conformation, with interactions that stabilize the crystal structure, including N–H···O and C–H···O hydrogen bonds.
Biological Activities
The biological activities of derivatives of N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide have been extensively studied, highlighting their potential in medicinal chemistry. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects, demonstrating potent inhibition against cytosolic hCA I and II isoenzymes, which are relevant for various therapeutic applications (Gul, H., Kucukoglu, K., Yamali, C., Bilginer, S., Yuca, H., Ozturk, I., Taslimi, P., Gulcin, I., & Supuran, C., 2016).
Molecular Docking and DFT Calculations
Further research by Fahim and Shalaby (2019) involved the synthesis of novel benzenesulfonamide derivatives, conducting molecular docking and density functional theory (DFT) calculations to evaluate their antitumor activity against HepG2 and MCF-7 cell lines. This study underscores the importance of structural modifications in enhancing biological activity (Fahim, A. M., & Shalaby, M. A., 2019).
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-14(23)15-6-8-16(9-7-15)22-27(24,25)18-12-10-17(11-13-18)26-20-5-3-2-4-19(20)21/h2-13,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDRWDXLGBFWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)
![2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977384.png)



![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)

![N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2977396.png)

![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)

![N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2977400.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2977401.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)